molecular formula C20H13IN2 B5591565 3-iodobenzaldehyde 9H-fluoren-9-ylidenehydrazone

3-iodobenzaldehyde 9H-fluoren-9-ylidenehydrazone

Cat. No. B5591565
M. Wt: 408.2 g/mol
InChI Key: HANQTVRPUGXKFU-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorenylidenhydrazones typically involves the condensation reaction of fluorene derivatives with hydrazones. For instance, the synthesis of similar compounds, such as 2-((9H-fluoren-2-ylimino)methyl)phenol, has been achieved through the condensation of 9H-fluoren-2-amine and 2-hydroxybenzaldehyde, showcasing the general approach to fluorenylidenhydrazone derivatives (Tajbakhsh et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-iodobenzaldehyde derivatives has been extensively studied through techniques like X-ray diffraction (XRD), FT-IR, and Raman spectroscopy. For example, the structure of 3-iodobenzaldehyde itself has been characterized, revealing insights into the conformational preferences and electronic effects of the iodine substituent, which likely impact the overall properties of the hydrazone derivatives as well (Kumar et al., 2015).

Chemical Reactions and Properties

The reactivity of fluorene derivatives with aldehydes under N-heterocyclic carbene catalysis has been explored, leading to the chemoselective synthesis of various compounds, including dibenzofulvenes and fluorenyl alcohols. This demonstrates the versatile chemical behavior of fluorene compounds under different conditions (Ma et al., 2021).

Physical Properties Analysis

The physical properties of fluorene derivatives, such as their photophysical behavior, have been a subject of interest. For instance, the study of 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone and its rhenium(I) complexes revealed significant luminescence properties, which are critical for understanding the photophysical characteristics of similar fluorene-based compounds (Barbazán et al., 2008).

Chemical Properties Analysis

The chemical properties of fluorene and its derivatives, including reactivity patterns and interaction with other molecules, have been extensively studied. For example, fluorene-containing benzoxazines have been synthesized, showing unique curing behaviors and thermal properties, which give insight into the chemical properties of fluorene-based materials (Wang et al., 2010).

Safety and Hazards

3-Iodobenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2/c21-15-7-5-6-14(12-15)13-22-23-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQTVRPUGXKFU-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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